molecular formula C24H27NO4 B8097831 N-Fmoc-N-(cyclohexylmethyl)-glycine

N-Fmoc-N-(cyclohexylmethyl)-glycine

Cat. No.: B8097831
M. Wt: 393.5 g/mol
InChI Key: VSSOWPIVIKACBD-UHFFFAOYSA-N
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Description

N-Fmoc-N-(cyclohexylmethyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and substituted with a cyclohexylmethyl group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Fmoc chloride to protect the amino group, followed by alkylation with cyclohexylmethyl bromide in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of N-Fmoc-N-(cyclohexylmethyl)-glycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of N-Fmoc-N-(cyclohexylmethyl)-glycine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-N-(cyclohexylmethyl)-glycine is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

2-[cyclohexylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,1-3,8-9,14-16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSOWPIVIKACBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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